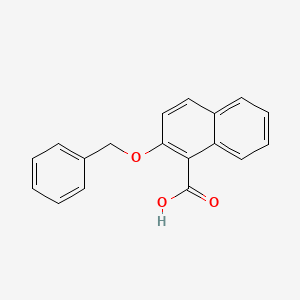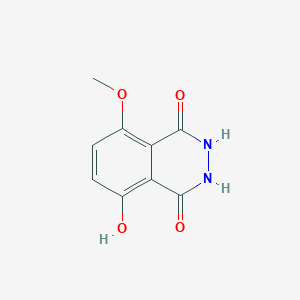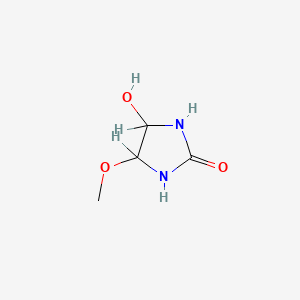
1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is a synthetic organic compound with the molecular formula C18H32N6O2 It features a dodecane backbone with two imidazol-4-one rings, each substituted with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) typically involves the following steps:
Starting Materials: The synthesis begins with dodecanediamine and glyoxal.
Formation of Imidazol-4-one Rings: The dodecanediamine reacts with glyoxal under acidic conditions to form the imidazol-4-one rings.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The imidazol-4-one rings can be reduced to form dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Dihydroimidazol derivatives.
Substitution Products: Various substituted imidazol derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
- 1,1’-(Octane-1,8-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
Uniqueness
1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is unique due to its longer dodecane backbone, which may confer different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
94109-90-7 |
|---|---|
Formule moléculaire |
C18H32N6O2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2-imino-1-[12-(2-imino-4-oxoimidazolidin-1-yl)dodecyl]imidazolidin-4-one |
InChI |
InChI=1S/C18H32N6O2/c19-17-21-15(25)13-23(17)11-9-7-5-3-1-2-4-6-8-10-12-24-14-16(26)22-18(24)20/h1-14H2,(H2,19,21,25)(H2,20,22,26) |
Clé InChI |
OFVQFDHHQIACDB-UHFFFAOYSA-N |
SMILES |
C1C(=O)N=C(N1CCCCCCCCCCCCN2CC(=O)N=C2N)N |
SMILES canonique |
C1C(=O)NC(=N)N1CCCCCCCCCCCCN2CC(=O)NC2=N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B3361849.png)






![N-[2-(Piperazin-1-yl)ethyl]urea](/img/structure/B3361893.png)
![2-Azaspiro[4.5]decane-3-carbonitrile](/img/structure/B3361901.png)





